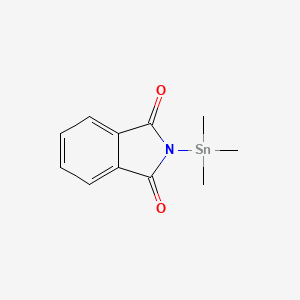
2-(Trimethylstannyl)-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trimethylstannyl)-1H-isoindole-1,3(2H)-dione is an organotin compound that features a trimethylstannyl group attached to an isoindole-1,3(2H)-dione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylstannyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of isoindole derivatives with trimethyltin reagents. One common method is the palladium-catalyzed coupling reaction, where isoindole derivatives are reacted with trimethyltin chloride in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance production efficiency and consistency.
化学反应分析
Types of Reactions
2-(Trimethylstannyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form stannic derivatives or reduction to form stannous derivatives.
Cycloaddition Reactions: It can participate in Diels-Alder reactions due to the presence of the isoindole core.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to form the stannylated product.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Isoindoles: Formed through substitution reactions.
Stannic and Stannous Derivatives: Formed through oxidation and reduction reactions.
Cycloadducts: Formed through cycloaddition reactions.
科学研究应用
2-(Trimethylstannyl)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties, such as conductive polymers.
Medicinal Chemistry: Investigated for its potential use in drug development due to its ability to interact with biological molecules.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of 2-(Trimethylstannyl)-1H-isoindole-1,3(2H)-dione involves its ability to form stable complexes with various substrates. The trimethylstannyl group can act as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates . Additionally, the isoindole core can participate in π-π interactions, enhancing the compound’s reactivity and selectivity in certain reactions .
相似化合物的比较
Similar Compounds
Uniqueness
2-(Trimethylstannyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole core, which imparts distinct electronic properties compared to other stannylated compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity, such as in the synthesis of heterocyclic compounds and in materials science .
属性
CAS 编号 |
53583-68-9 |
|---|---|
分子式 |
C11H13NO2Sn |
分子量 |
309.94 g/mol |
IUPAC 名称 |
2-trimethylstannylisoindole-1,3-dione |
InChI |
InChI=1S/C8H5NO2.3CH3.Sn/c10-7-5-3-1-2-4-6(5)8(11)9-7;;;;/h1-4H,(H,9,10,11);3*1H3;/q;;;;+1/p-1 |
InChI 键 |
IMNBOSVZPZMCLT-UHFFFAOYSA-M |
规范 SMILES |
C[Sn](C)(C)N1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


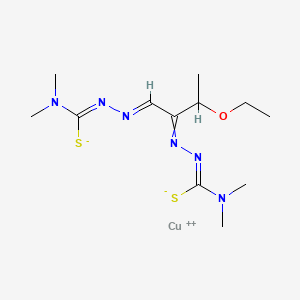
![ethyl N-[2-[ethylcarbamoyl-(5-nitro-1,3-thiazol-2-yl)amino]acetyl]carbamate](/img/structure/B14652794.png)
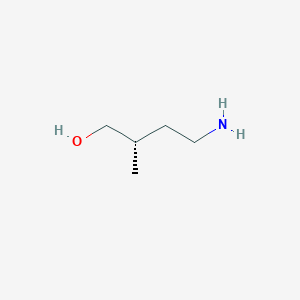
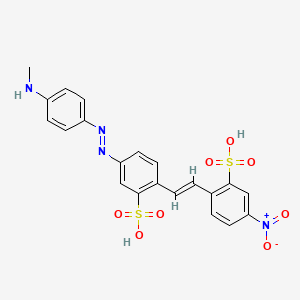
![1-Nitro-4-[4-(4-nitrophenyl)butyl]benzene](/img/structure/B14652805.png)
![2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarbonitrile](/img/structure/B14652812.png)
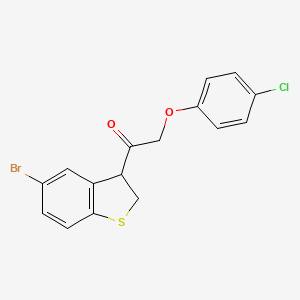
![2-[3-(Trifluoromethyl)phenyl]hydrazine-1-carboxamide](/img/structure/B14652821.png)
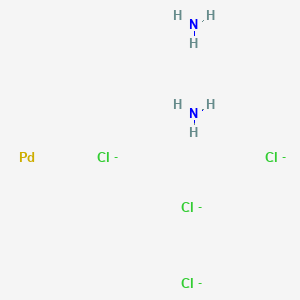
![Benzoic acid, 3-[[(4-chlorophenyl)methylene]amino]-](/img/structure/B14652835.png)
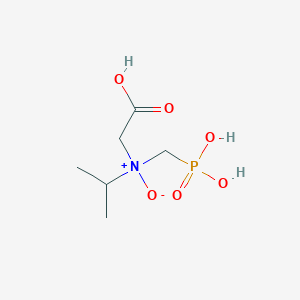
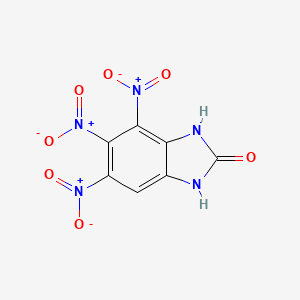
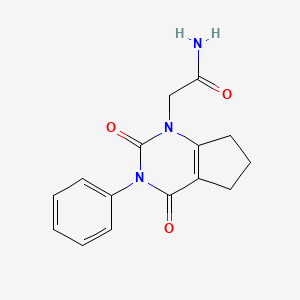
![2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene](/img/structure/B14652876.png)
